N-(3-BROMOPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Description
N-(3-BROMOPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a morpholine ring, and a quinoline moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c23-15-4-3-5-16(12-15)24-20(27)14-26-19-7-2-1-6-17(19)18(13-21(26)28)22(29)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWMDZCDBTLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the bromination of aniline to form 3-bromoaniline, followed by acylation to introduce the morpholine-4-carbonyl group. The quinoline moiety can be introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the intermediate products under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring can enhance solubility and bioavailability. The quinoline moiety may interact with nucleic acids or enzymes, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-BROMOPHENYL)MORPHOLINE-4-SULFONAMIDE: This compound shares the bromophenyl and morpholine groups but differs in the presence of a sulfonamide group instead of the quinoline moiety.
3-(3-BROMOPHENYL)-N-(4-FLUOROBENZYL)ACRYLAMIDE: This compound has a similar bromophenyl group but features a fluorobenzyl and acrylamide group instead of the morpholine and quinoline moieties.
Uniqueness
N-(3-BROMOPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its combination of a bromophenyl group, a morpholine ring, and a quinoline moiety. This unique structure provides diverse chemical reactivity and potential for various applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
